
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a chemical compound that has shown potential in scientific research applications. Additionally, future directions for research will be discussed.
Scientific Research Applications
Optical Properties and Material Applications
A study by Volpi et al. (2017) discussed the synthesis of derivatives related to the oxadiazole family, emphasizing their optical properties, which include absorption and fluorescence spectra with remarkable Stokes' shift ranges. This research implies potential applications in developing luminescent materials for various technological uses (Volpi et al., 2017).
Antimicrobial Activity
Research by Kumar et al. (2012) synthesized derivatives incorporating the pyrazoline and isoxazole motifs, which showed significant antimicrobial activity. This suggests the compound's potential in contributing to new antimicrobial agents, offering a basis for developing novel therapeutics to combat resistant microbial strains (Kumar et al., 2012).
Pharmacological Interactions
A study by Malherbe et al. (2009) characterized almorexant, highlighting its binding affinity and antagonistic properties at orexin receptors. This research contributes to understanding the pharmacological interactions of similar compounds, potentially informing the design of new drugs targeting sleep disorders and related conditions (Malherbe et al., 2009).
Anticonvulsant Agents
Malik and Khan (2014) explored the synthesis of novel derivatives as sodium channel blockers with anticonvulsant activities. The study highlights the compound's relevance in developing new treatments for epilepsy and other neurological disorders, emphasizing the need for further research in this area (Malik & Khan, 2014).
Drug-likeness and Molecular Docking
Pandya et al. (2019) conducted in silico ADME predictions and in vitro microbial investigations on a library of derivatives, showing good drug-likeness properties and antimicrobial activity. This research illustrates the compound's potential in drug development processes, particularly in early-stage screening for pharmacokinetic and pharmacodynamic properties (Pandya et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone acts as a selective non-steroidal agonist of GPBAR1 . It selectively activates GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Biochemical Pathways
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone affects multiple metabolic pathways. GPBAR1 is involved in the systemic regulation of multiple metabolic pathways, including glucose, triglyceride, and cholesterol metabolism .
Pharmacokinetics
The pharmacokinetic properties of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone results in the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to lowering blood glucose and insulin levels while increasing insulin sensitivity .
properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(20-7-6-12(9-20)15-17-10-22-19-15)13-8-14(23-18-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOEQBARXSOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

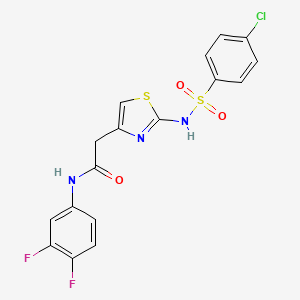

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)


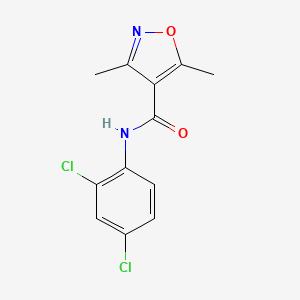
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2512991.png)
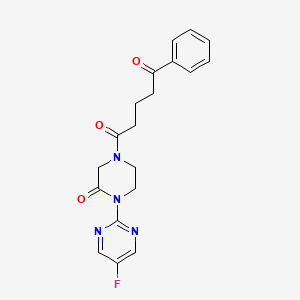
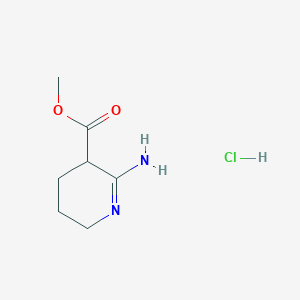
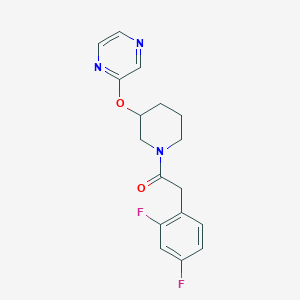
![2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2512997.png)
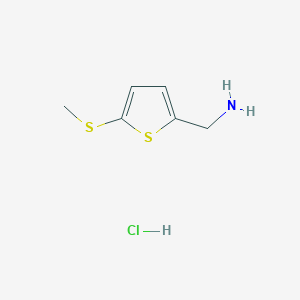

![6-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B2513001.png)